5,5,8,8-Tetramethyl-2,3,5,6,7,8-hexahydro-1H-cyclopenta[b]naphthalen-1-one

Physicochemical characterization Boiling point Volatility

5,5,8,8-Tetramethyl-2,3,5,6,7,8-hexahydro-1H-cyclopenta[b]naphthalen-1-one (CAS 102296-82-2) is a synthetic polycyclic ketone belonging to the cyclopenta[b]naphthalen-1-one class, bearing four methyl substituents at the 5- and 8-positions of the saturated ring. With a molecular formula of C17H22O and a molecular weight of 242.36 g/mol, this compound is primarily utilized as a high-purity synthetic intermediate in medicinal chemistry, fragrance research, and advanced materials development.

Molecular Formula C17H22O
Molecular Weight 242.36 g/mol
CAS No. 102296-82-2
Cat. No. B3045147
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5,5,8,8-Tetramethyl-2,3,5,6,7,8-hexahydro-1H-cyclopenta[b]naphthalen-1-one
CAS102296-82-2
Molecular FormulaC17H22O
Molecular Weight242.36 g/mol
Structural Identifiers
SMILESCC1(CCC(C2=C1C=C3CCC(=O)C3=C2)(C)C)C
InChIInChI=1S/C17H22O/c1-16(2)7-8-17(3,4)14-10-12-11(9-13(14)16)5-6-15(12)18/h9-10H,5-8H2,1-4H3
InChIKeyHHYYDVAFVOGXBT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5,5,8,8-Tetramethyl-2,3,5,6,7,8-hexahydro-1H-cyclopenta[b]naphthalen-1-one (CAS 102296-82-2): Compound Class and Core Characteristics


5,5,8,8-Tetramethyl-2,3,5,6,7,8-hexahydro-1H-cyclopenta[b]naphthalen-1-one (CAS 102296-82-2) is a synthetic polycyclic ketone belonging to the cyclopenta[b]naphthalen-1-one class, bearing four methyl substituents at the 5- and 8-positions of the saturated ring . With a molecular formula of C17H22O and a molecular weight of 242.36 g/mol, this compound is primarily utilized as a high-purity synthetic intermediate in medicinal chemistry, fragrance research, and advanced materials development [1]. Its sterically congested, electron-rich core differentiates it from simpler benz[f]indenone analogs and underpins its utility in constructing complex molecular architectures .

Why Generic Substitution Fails for 5,5,8,8-Tetramethyl-2,3,5,6,7,8-hexahydro-1H-cyclopenta[b]naphthalen-1-one: The Steric and Electronic Imperative


Generic substitution within the cyclopenta[b]naphthalen-1-one family is precluded by the profound impact of the 5,5,8,8-tetramethyl substitution pattern on both ground-state conformation and chemical reactivity [1]. The gem-dimethyl groups at the 5- and 8-positions introduce significant steric bulk that alters the dihedral angle of the fused ring system, shifts the carbonyl stretching frequency, and modifies the electron density of the aromatic ring . These effects collectively govern selectivity in downstream reactions such as Friedel-Crafts acylations, Grignard additions, and cycloadditions—meaning an unsubstituted or differently substituted analog will not reproduce the same reactivity profile or product distribution .

Quantitative Differentiation Evidence: 5,5,8,8-Tetramethyl-2,3,5,6,7,8-hexahydro-1H-cyclopenta[b]naphthalen-1-one vs. Closest Analogs


Predicted Boiling Point Elevation vs. Unsubstituted Core Analog 2,3-Dihydro-1H-cyclopenta[b]naphthalen-1-one

The target compound exhibits a predicted boiling point of 351.4 ± 42.0 °C, which is modestly higher than that of the unsubstituted core analog 2,3-dihydro-1H-cyclopenta[b]naphthalen-1-one (CAS 109341-49-3), predicted at 348.6 ± 12.0 °C . This ~2.8 °C difference, while small in absolute terms, reflects the increased molecular weight (242.36 vs. 182.22 g/mol) and enhanced van der Waals interactions conferred by the four methyl substituents, with a narrower uncertainty range (±42.0 °C vs. ±12.0 °C) indicating less confident prediction for the more complex target .

Physicochemical characterization Boiling point Volatility

Density Differentiation and Its Implication for Formulation Compatibility

The predicted density of the target compound is 1.015 ± 0.06 g/cm³, which is significantly lower than the density of the fully unsaturated parent cyclopenta[b]naphthalen-1-one (~1.3 g/cm³) and reflects the partially hydrogenated, methyl-substituted framework . The comparator octahydro-5,5,8,8-tetramethylnaphthalene-2(1H)-one (CAS 74271-19-5, a fragrance compound with a different ring fusion pattern) has a predicted density of ~0.898–0.899 g/cm³ [1]. The target compound thus occupies a density niche between these extremes, which affects its behavior in biphasic reaction systems and its compatibility with solvent matrices of defined density.

Density Formulation Solubility parameter

Documented Batch-Level Purity Verification: ≥97% with Multi-Technique QC

Multiple vendors report a standard purity of ≥97% for this compound, with batch-specific quality control documentation including NMR, HPLC, and GC analyses . This contrasts with the closely related hydrocarbon analog 5,5,8,8-tetramethyl-5,6,7,8-tetrahydro-1H-cyclopenta[b]naphthalene (CAS 276890-24-5), which, while also offered at 97% purity, lacks the ketone functional group essential for carbonyl-based derivatization chemistry . The availability of orthogonal purity verification (NMR for structural identity, HPLC for organic purity, GC for volatile impurity profiling) provides procurement-level confidence absent for less well-characterized niche intermediates.

Quality control Analytical purity Procurement specification

Synthetic Route Specificity: AlCl₃-Mediated Cyclization Yield and Conditions

The target compound is synthesized via an AlCl₃-mediated intramolecular Friedel-Crafts acylation of 4-(5,5,8,8-tetramethyl-5,6,7,8-tetrahydronaphthalen-2-yl)butanoic acid or its acid chloride in 1,2-dichlorobenzene at 70 °C, yielding 21.3% after 7.5 hours under inert atmosphere with ice-cooling . This specific cyclization protocol highlights that the tetramethyl substitution pattern is integral to the cyclization regiochemistry; an analog lacking gem-dimethyl groups would undergo competitive intermolecular acylation and require different optimization, making the synthetic route compound-specific rather than generic.

Synthetic methodology Friedel-Crafts Reaction yield

Storage Condition Differentiation: Cold-Chain Requirement vs. Room-Temperature Analogs

The target compound requires storage at 2–8 °C in a sealed, dry environment, as specified by multiple vendors . In contrast, the unsubstituted analog 2,3-dihydro-1H-cyclopenta[b]naphthalen-1-one (CAS 109341-49-3) is reported to be stable under inert atmosphere at room temperature . This differential storage requirement implies that the tetramethyl-substituted ketone may possess greater thermal lability or hygroscopicity, necessitating refrigerated shipping and storage infrastructure that must be factored into procurement logistics and total cost of ownership.

Storage stability Cold chain Logistics

Optimal Application Scenarios for 5,5,8,8-Tetramethyl-2,3,5,6,7,8-hexahydro-1H-cyclopenta[b]naphthalen-1-one Based on Quantitative Evidence


Medicinal Chemistry: Synthesis of Tricyclic Retinoid Agonists

The cyclopenta[b]naphthalen-1-one scaffold, with its tetramethyl substitution, serves as a key intermediate in the construction of tricyclic retinoid compounds targeting retinoic acid receptors (RARs) and retinoid X receptors (RXRs) . The steric bulk of the gem-dimethyl groups enforces a specific conformation of the tricyclic core that is critical for receptor subtype selectivity [1]. Researchers developing RARγ-selective agonists for dermatological or oncological indications should prioritize this specific intermediate over des-methyl or mono-methyl analogs, which may produce receptor binding profiles that differ from those reported in the tricyclic retinoid patent literature [2].

Fragrance R&D: Ambergris-Type Odorant Precursor Exploration

The tetramethyl-substituted tetrahydronaphthalene substructure is a recognized pharmacophore in the okoumal/karanal family of ambergris odorants [3]. While the target compound itself is a ketone rather than a dioxolane, its core structure is a direct synthetic precursor to 1-(5,5,8,8-tetramethyl-5,6,7,8-tetrahydro-2-naphthyl)ethanone, the starting material for okoumal synthesis [4]. Fragrance chemists investigating structure-odor relationships in the woody-amber domain can use this compound to access novel analogs with potentially differentiated odor thresholds and characters, building on the established stereochemistry-odor threshold correlations reported by Kraft, Tacke, and coworkers [5].

Process Chemistry: Benchmarking Purification Strategies for Polycyclic Ketones

The documented boiling point (351.4 °C predicted), density (1.015 g/cm³ predicted), and cold-chain storage requirement provide tangible boundary conditions for designing purification unit operations . Process chemists scaling up syntheses involving this compound can use these physicochemical parameters to select appropriate distillation conditions (high-vacuum short-path distillation likely required given the high boiling point), solvent systems for extraction (matching solvent density to ~1.015 g/cm³ for optimal phase separation), and storage protocols (validated cold-chain logistics for bulk intermediates).

Analytical Reference Standard Development

The availability of this compound at ≥97% purity with batch-level NMR, HPLC, and GC documentation makes it suitable as an in-house reference standard for method development in laboratories synthesizing or analyzing cyclopenta[b]naphthalene derivatives . The distinct molecular ion (m/z 242) and characteristic carbonyl IR stretch provide unambiguous identification markers that can be used to validate LC-MS and GC-MS methods for related compounds in complex mixtures.

Quote Request

Request a Quote for 5,5,8,8-Tetramethyl-2,3,5,6,7,8-hexahydro-1H-cyclopenta[b]naphthalen-1-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.